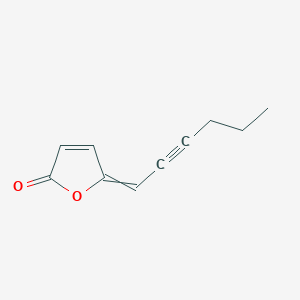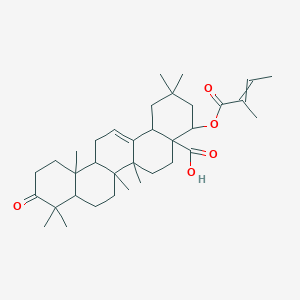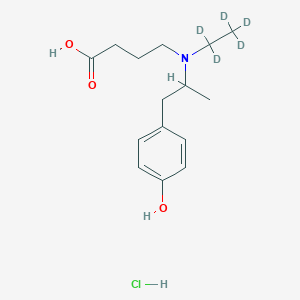
O-desmethyl Mebeverine acid D5 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-desmethyl Mebeverine acid D5 hydrochloride: is a deuterium-labeled derivative of O-desmethyl Mebeverine acid. This compound is primarily used in scientific research and is known for its high purity and stability. It is a metabolite of Mebeverine, a drug commonly used to treat irritable bowel syndrome by relaxing the muscles in and around the gut .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-desmethyl Mebeverine acid D5 hydrochloride involves the deuteration of O-desmethyl Mebeverine acid. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Análisis De Reacciones Químicas
Types of Reactions: O-desmethyl Mebeverine acid D5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-desmethyl Mebeverine acid D5 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mebeverine metabolites.
Biology: Employed in studies to understand the metabolic pathways of Mebeverine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of O-desmethyl Mebeverine acid D5 hydrochloride is similar to that of Mebeverine. It works by relaxing the smooth muscles in the gastrointestinal tract, which helps alleviate symptoms of irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its muscle-relaxing effects .
Comparación Con Compuestos Similares
O-desmethyl Mebeverine acid: The non-deuterated form of the compound.
Mebeverine: The parent compound from which O-desmethyl Mebeverine acid is derived.
Deuterated analogs of other drugs: Compounds like deuterated Mebeverine and other deuterated metabolites.
Uniqueness: O-desmethyl Mebeverine acid D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and stability are crucial .
Propiedades
Fórmula molecular |
C15H24ClNO3 |
|---|---|
Peso molecular |
306.84 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13;/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19);1H/i1D3,3D2; |
Clave InChI |
YCTBHUMJHCCIEA-IYSLTCQOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl |
SMILES canónico |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
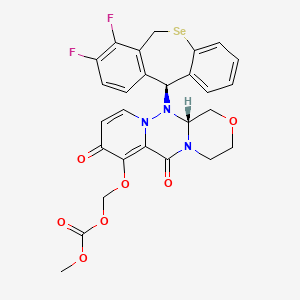

![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
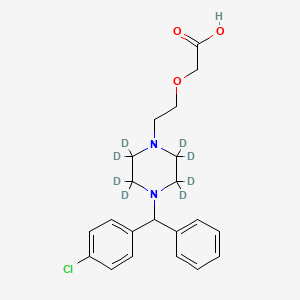
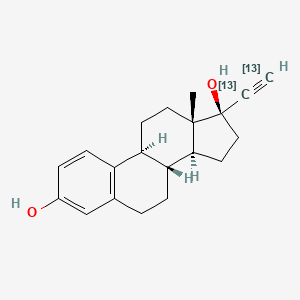
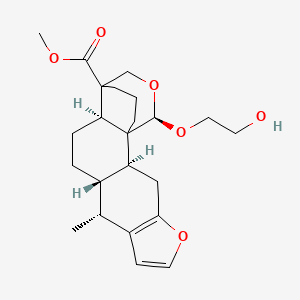
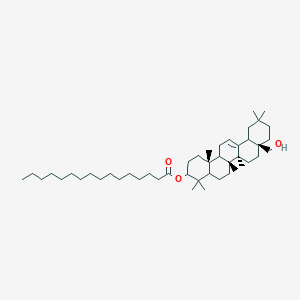
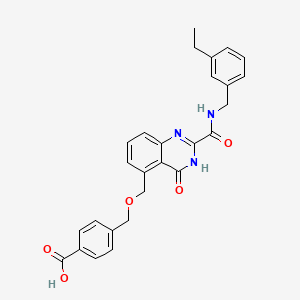
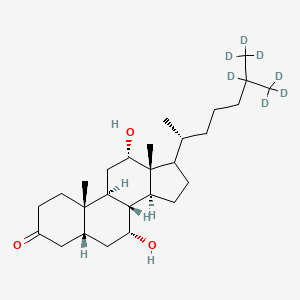
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
